5,6-Dihydro-4H-cyclopenta[b]thiophene-5-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of 5,6-dihydro-4H-cyclopenta[b]thiophene-5-carboxylic acid and its derivatives involves multiple steps, including the Vilsmeier reaction and condensation of aromatic aldehydes with cyclopentanone and cyclohexanone derivatives. These methods lead to the formation of novel arylidene derivatives characterized by techniques such as NMR, IR, mass spectroscopy, and X-ray single-crystal analysis. Notably, these compounds exhibit significant antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus, highlighting their potential for future drug discovery and development (Kathiravan, Venugopal, & Muthukumaran, 2017).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by a combination of thiophene and cyclopentane, which increases the height/width ratio and linearity of the mesogens, stabilizing the liquid crystal phase. This structure contributes to the formation of nematic phases with high birefringence and large dielectric anisotropy, offering valuable insights into the design of liquid crystals (Danyang et al., 2020).
Chemical Reactions and Properties
The chemical reactivity of these compounds involves interactions with various reagents to produce a wide range of derivatives. For instance, the Beckmann rearrangement of methyl 6-oximino4,5-dihydro-6H-cyclopenta[b]thiophen-4-acetate leads to novel compounds with potential applications in medicinal chemistry. Such reactivity patterns underline the versatility of 5,6-dihydro-4H-cyclopenta[b]thiophene-5-carboxylic acid as a precursor for synthesizing complex molecules (Jilale, Netchitaïlo, Decroix, & Végh, 1993).
Physical Properties Analysis
The physical properties, such as birefringence (Δn) and dielectric anisotropy (Δe), are significantly influenced by the unique molecular structure of these compounds. The introduction of the cyclopenta[b]thiophene core results in increased values of Δn and Δe, which are crucial for the development of liquid crystals with high performance (Danyang et al., 2020).
Chemical Properties Analysis
The chemical properties of 5,6-dihydro-4H-cyclopenta[b]thiophene-5-carboxylic acid derivatives are characterized by their reactivity towards various chemical transformations, leading to a diverse range of structural motifs and functional groups. This reactivity is instrumental in exploring novel synthetic routes and potential applications in designing compounds with desired biological activities (Kathiravan, Venugopal, & Muthukumaran, 2017).
Scientific Research Applications
Synthesis of Arylidene Derivatives for Antimicrobial Activity : Derivatives of 5,6-dihydro-4H-cyclopenta[b]thiophene-5-carboxylic acid have been synthesized and evaluated for their antimicrobial and antifungal activities. Some compounds exhibited significant activity against methicillin-resistant Staphylococcus aureus, suggesting potential applications in drug discovery and development (Kathiravan, Venugopal, & Muthukumaran, 2017).
Crystal Structure Analysis : The crystal structure of ethyl 2-(3-phenylthioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has been analyzed, providing insights into molecular conformation and interactions, which is essential for understanding chemical properties and reactions (Oliveira et al., 2012).
Liquid Crystal Research : Novel liquid crystal core units based on 5,6-dihydro-4H-cyclopenta[b]thiophene have been designed and synthesized. These units have shown to increase birefringence and dielectric anisotropy in liquid crystals, making them useful in the development of advanced liquid crystal displays and optical devices (Danyang et al., 2020).
Anti-Inflammatory and Antioxidant Activities : Acid chloride derivatives of 2-Amino-N-(3-Chlorophenyl)-5,6-Dihydro-4H-Cyclopenta[b]Thiophen-3-Carboxamide have shown promising in vitro anti-inflammatory and antioxidant activities, comparable to ibuprofen and ascorbic acid, respectively (Kumar, Anupama, & Khan, 2008).
Intermediates in Nucleoside Analogue Synthesis : This compound has been used as an intermediate in the synthesis of nucleoside analogues, which are important in medicinal chemistry, particularly in the development of antiviral and anticancer drugs (Abeijón et al., 2006).
properties
IUPAC Name |
5,6-dihydro-4H-cyclopenta[b]thiophene-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S/c9-8(10)6-3-5-1-2-11-7(5)4-6/h1-2,6H,3-4H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRSWIIOLVHHQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=C1C=CS2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30620750 | |
Record name | 5,6-Dihydro-4H-cyclopenta[b]thiophene-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30620750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dihydro-4H-cyclopenta[b]thiophene-5-carboxylic acid | |
CAS RN |
185515-12-2 | |
Record name | 5,6-Dihydro-4H-cyclopenta[b]thiophene-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30620750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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